1-(Quinolin-2-yl)ethanol
Description
Significance of the Quinoline (B57606) Heterocyclic System in Organic Chemistry and Beyond
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the field of organic chemistry. nih.govorientjchem.org This scaffold is not merely of academic interest; its versatile structure is a key component in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netresearchgate.net The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.netbohrium.com This inherent bioactivity has propelled the quinoline ring system to a prominent position in drug discovery and development. researchgate.net The unique electronic properties and the ability to form various non-covalent interactions contribute to its widespread importance. orientjchem.org
Overview of Bioactive Quinoline Derivatives and their Foundational Chemical Interest
The versatility of the quinoline scaffold has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. orientjchem.orgnih.gov These include, but are not limited to, antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. nih.govnih.govbenthamdirect.com The biological activity of quinoline derivatives is often dictated by the nature and position of substituents on the heterocyclic ring. orientjchem.orgbenthamdirect.com For instance, the introduction of a fluorine atom at the 6-position or a hydroxyl or methoxy (B1213986) group at the 7-position can significantly enhance antibacterial and antitumor activities, respectively. orientjchem.org This structure-activity relationship (SAR) is a central theme in the ongoing research and development of new quinoline-based therapeutic agents. nih.govorientjchem.org The foundational chemical interest in these derivatives stems from the need to understand how structural modifications influence their biological and chemical properties, paving the way for the rational design of novel and more effective compounds. orientjchem.org
Scope and Research Emphasis on Synthetic, Structural, Reactivity, and Mechanistic Studies of Quinolin-2-yl Ethanols
The study of 1-(Quinolin-2-yl)ethanol and its derivatives is a multifaceted area of research. A primary focus is on the development of efficient and stereoselective synthetic methods to access these compounds. Understanding the three-dimensional structure through techniques like X-ray crystallography and NMR spectroscopy is crucial for elucidating structure-activity relationships. researchgate.netresearchgate.netiucr.org Research also extends to exploring the reactivity of the ethanol (B145695) side chain and the quinoline ring, including oxidation, reduction, and substitution reactions. evitachem.com Mechanistic studies aim to unravel the pathways of these reactions and to understand the mode of action of biologically active derivatives at a molecular level. researchgate.netresearchgate.netbilkent.edu.tr This comprehensive approach, encompassing synthesis, structure, reactivity, and mechanism, is essential for advancing the potential applications of quinolin-2-yl ethanols in various fields, particularly in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Quinolin 2 Yl Ethanol and Its Analogs
Classical and Established Synthetic Routes
These routes represent the foundational methods for obtaining the quinoline (B57606) core, which is a necessary precursor for 1-(quinolin-2-yl)ethanol.
The Friedländer synthesis is a widely employed method for the construction of quinolines and their derivatives. wikipedia.org It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgderpharmachemica.com
In the context of synthesizing this compound, the Friedländer annulation is primarily used to prepare its immediate precursor, 2-acetylquinoline. This is achieved by reacting a 2-aminoaryl ketone, like 2-aminobenzophenone, with a 1,2-diketone, such as butan-2,3-dione. researchgate.net Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation. For instance, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) in a solvent-free setting has been reported to produce high yields of 2-acetyl-4-phenylquinoline derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Aminobenzophenone | Butan-2,3-dione | Eaton's reagent, 90 °C, solvent-free | 2-Acetyl-4-phenylquinoline | 96 | researchgate.net |
| 2-Amino-5-chlorobenzophenone | Butan-2,3-dione | Eaton's reagent, 90 °C, solvent-free | 2-Acetyl-6-chloro-4-phenylquinoline | 95 | researchgate.net |
| 2-Amino-2',5-dichlorobenzophenone | Butan-2,3-dione | Eaton's reagent, 90 °C, solvent-free | 2-Acetyl-6-chloro-4-(2-chlorophenyl)quinoline | 93 | researchgate.net |
| 2-Aminobenzyl alcohol | Substituted acetophenone | iPrCuCl, DMSO, rt | 2-Substituted quinolines | 40-95 | nih.gov |
An indirect Friedländer approach has also been developed, utilizing the oxidative cyclization of 2-aminobenzyl alcohols with ketones in the presence of an N-heterocyclic carbene copper catalyst and an oxidant like DMSO. nih.gov
Once 2-acetylquinoline or a related quinoline-based ketone is synthesized, the subsequent step involves the reduction of the carbonyl group to afford this compound. A common and straightforward method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk This reagent is a selective reducing agent for aldehydes and ketones and typically does not affect the quinoline ring itself. masterorganicchemistry.comharvard.edu The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.ukmasterorganicchemistry.com
Catalytic transfer hydrogenation is another effective method for the reduction of the acetyl group. nih.gov For instance, the reaction of 3-acetylquinoline (B1336125) with ammonia (B1221849) borane (B79455) (H₃N·BH₃) in the presence of a cobalt catalyst has been shown to reduce the acyl group to a hydroxyl group, yielding the corresponding alcohol in high yield. nih.gov This method is notable for its mild reaction conditions, often proceeding at room temperature. nih.gov
| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| Aldehydes/Ketones | NaBH₄ | Methanol/Ethanol | Primary/Secondary Alcohols | High | chemguide.co.ukmasterorganicchemistry.com |
| 3-Acetylquinoline | H₃N·BH₃, Cobalt catalyst | THF | 1-(Quinolin-3-yl)ethanol | 89 | nih.gov |
| Acetophenone | Ruthenium(II) complexes | Isopropanol (B130326) | 1-Phenylethanol | Quantitative | mdpi.com |
Alternative classical routes, such as the Combes and Doebner-von Miller syntheses, can be employed to generate the quinoline scaffold, which can then be further functionalized to yield this compound.
The Combes synthesis involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. rsc.orgwikipedia.org To produce a precursor for this compound, one could envision the reaction of aniline with a diketone that would lead to a 2-methylquinoline (B7769805) derivative. For example, reacting aniline with acetylacetone (B45752) can produce 2,4-dimethylquinoline. tandfonline.com Subsequent selective oxidation of the 2-methyl group to an acetyl group, followed by reduction, would yield the target alcohol.
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov This reaction, often catalyzed by strong acids, can be adapted to produce 2-substituted quinolines. nih.gov For instance, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) can yield 2-methylquinoline. rsc.org Similar to the Combes route, this 2-methylquinoline would then require oxidation and subsequent reduction to arrive at this compound.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like quinolines in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of quinoline derivatives, and some can be tailored to produce precursors for this compound. researchgate.netsemanticscholar.org
For example, a pseudo-three-component reaction of aryl amines and styrene (B11656) oxides in the presence of p-toluenesulfonic acid can lead to 2-benzyl-3-arylquinoline derivatives. researchgate.net While not directly yielding a 2-acetyl group, this demonstrates the potential of MCRs to introduce substituents at the 2-position which could potentially be converted to the desired functionality. Another approach involves a one-pot, multicomponent synthesis of 2,3-diaroyl quinolines from enaminones, aryl methyl ketones, and arylamines. nih.gov
A notable MCR involves the reaction of 2-aminoacetophenone (B1585202) hydrazones with alkynes in the presence of a rhodium catalyst, which affords functionalized quinolines. nih.gov This highlights the versatility of MCRs in constructing the quinoline core with various substitution patterns.
Advanced and Stereoselective Synthesis
The development of stereoselective methods is crucial for obtaining enantiomerically pure this compound, which is often required for biological applications.
Asymmetric reduction of the prochiral ketone, 2-acetylquinoline, is the most direct approach to obtaining chiral this compound. This can be achieved through various catalytic methods.
Asymmetric Transfer Hydrogenation (ATH) using chiral catalysts has proven effective. For example, ruthenium complexes with chiral ligands are known to catalyze the transfer hydrogenation of ketones with high enantioselectivity. mdpi.com While specific examples for 2-acetylquinoline are part of broader studies, the principles apply. These reactions typically use a hydrogen donor like isopropanol or formic acid in the presence of a base. mdpi.com
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. acs.orgnih.gov Whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with excellent enantioselectivity. mdpi.comrsc.org For instance, fungal strains like Beauveria bassiana have been used for the stereoselective oxidation of alcohols, and similar systems can be adapted for the reduction of ketones. mdpi.com The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting the appropriate enzyme or microorganism.
| Catalyst/Biocatalyst | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Axially chiral styrene-based organocatalyst | Enynamide and Ketimine | Cascade Michael/cyclization | Spirooxindoles | High | snnu.edu.cn |
| Lipase | [1,1′-Binaphthyl]-2,2′-diol | Stereoselective acylation/deacylation | Chiral binaphthyl derivatives | High | nih.gov |
| Beauveria bassiana | 2-Phenylethanol | Biohydroxylation | (R)-1-Phenylethane-1,2-diol | 99.9% | mdpi.com |
| Alcohol Dehydrogenases (ADHs) | Bulky 2-hydroxy ketones | Reduction/Oxidation | Chiral 1,2-diols | High | rsc.org |
Asymmetric Catalysis in Quinoline Alcohol Synthesis
The generation of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and materials science. Asymmetric catalysis offers the most elegant and atom-economical route to these compounds. In the context of quinoline alcohols, biocatalysis has emerged as a powerful tool.
Different ketoreductases (KREDs) have been successfully employed to facilitate the highly selective reduction of various 1-aryl-2-(azaaryl)ethanones, where the azaaryl group is a quinolin-2-yl moiety. rsc.org This enzymatic approach yields the corresponding secondary alcohols, such as this compound, with exceptional enantiomeric excesses (ee > 99%) and in very high yields. rsc.org The absolute configuration of the resulting optically active alcohols can be determined using methods like the modified Mosher's ester analysis. rsc.org
Beyond biocatalysis, the development of chiral Brønsted acid catalysts represents another significant advancement. unibo.it These catalysts have been utilized in strategies like the Friedländer-type quinoline synthesis to achieve C-C bond formation in an enantioselective manner, demonstrating the versatility of asymmetric catalysis in constructing chiral quinoline frameworks. unibo.it
Table 1: Asymmetric Bioreduction of Azaaryl Ethanones Data sourced from Liz et al., 2019. rsc.org
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| 1-Phenyl-2-(quinolin-2-yl)ethanone | Ketoreductase (KRED) | (S)-1-Phenyl-2-(quinolin-2-yl)ethanol | >99% | >99% |
| 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanone | Ketoreductase (KRED) | (S)-1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol | >99% | >99% |
Diastereoselective Approaches and Control in Synthesis
When a molecule contains multiple stereocenters, controlling the relative configuration of each center is crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over all others. For quinoline analogs, several powerful methods have been developed.
One notable approach is the multicomponent inverse electron-demand aza-Diels-Alder reaction. This method has been used for the sustainable and diastereoselective synthesis of tetrahydroquinoline derivatives from materials like anise oil (containing trans-anethole), anilines, and aromatic aldehydes. researchgate.net These reactions, often conducted in deep eutectic solvents such as a choline (B1196258) chloride/zinc chloride mixture, yield tetrahydroquinolines with high diastereoselectivity, favoring the cis-(2e,4e) configuration. researchgate.net
Another strategy involves the carefully controlled addition of organometallic reagents to quinoline precursors. For instance, a diastereoselective process for preparing complex quinolinone derivatives begins with the treatment of a 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline with n-butyllithium at a very low temperature (-78 °C). google.comgoogle.com The subsequent addition of an electrophile proceeds with high stereocontrol, demonstrating how reaction conditions can dictate the diastereochemical outcome. google.comgoogle.com
Table 2: Examples of Diastereoselective Quinoline Synthesis
| Reaction Type | Key Reagents | Product Class | Diastereoselectivity | Reference |
| Aza-Diels-Alder | Anise oil, Anilines, Aldehydes, Choline chloride/ZnCl2 | Tetrahydroquinolines | High (cis-(2e,4e)) | researchgate.net |
| Nucleophilic Addition | 6-Bromo-4-(3-chlorophenyl)-2-methoxy-quinoline, n-Butyllithium | Substituted Quinolinones | High | google.comgoogle.com |
Resolution Techniques for Enantiomeric Purity
When a synthesis produces a racemic mixture (an equal mix of both enantiomers), a resolution step is required to isolate the desired enantiomer. Several techniques are available for the enantiomeric purification of quinoline alcohols and their derivatives.
Kinetic Resolution is a method where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing the unreacted, slower-reacting enantiomer to be recovered in an enantiomerically enriched form. whiterose.ac.uk This technique has been successfully applied to 1,2-dihydroquinolines using a chiral base system like n-BuLi/sparteine, yielding starting materials with excellent enantiomer ratios. whiterose.ac.uk A major limitation of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. whiterose.ac.uk
Classical Resolution via Diastereomeric Salt Formation is a widely used industrial method. libretexts.org A racemic acid or base is treated with a single enantiomer of a chiral resolving agent. libretexts.org This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.orgmdpi.com Afterward, the pure enantiomer is recovered from its salt.
Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. researchgate.net This method is essential for both determining the enantiomeric purity of a sample and for isolating highly pure enantiomers of compounds like (R)-1-(7-Bromoquinolin-2-yl)ethanol. smolecule.com
Sustainable and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste, reduce energy consumption, and avoid hazardous substances.
Solvent-Free Synthesis Methodologies
Performing reactions without a solvent, or under solvent-free conditions, significantly reduces chemical waste and can simplify product purification. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to these conditions. One approach involves the reaction of a 2-aminoaryl ketone with an α-methylene carbonyl compound using a recyclable ionic liquid catalyst at elevated temperatures (e.g., 70 °C), completely avoiding traditional organic solvents. academie-sciences.fr
Another example is the one-pot, three-component synthesis of indenoquinolinone derivatives. This process uses iron(III) triflate, an efficient and recyclable catalyst, to react aromatic aldehydes, an aminonaphthalene, and 1,3-indanedione under solvent-free conditions, providing the complex products in good to excellent yields. d-nb.info
Table 3: Solvent-Free Synthesis of Quinoline Derivatives
| Method | Catalyst | Reactants | Product Type | Reference |
| Friedländer Reaction | Imidazolium hydrogen sulfate (B86663) (ionic liquid) | 2-Aminoaryl ketone, α-Methylene carbonyl | Quinolines | academie-sciences.fr |
| Three-component reaction | Iron(III) triflate | Aromatic aldehyde, 1-Aminonaphthalene, 1,3-Indanedione | Indenoquinolinones | d-nb.info |
Aqueous Medium Reactions
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Significant effort has been directed toward adapting organic syntheses to aqueous media.
An environmentally friendly method for preparing quinolin-2-yl substituted ureas has been established using water as the solvent. acs.org The reaction proceeds under mild, neutral conditions, avoiding toxic reagents and organic solvents, and the products can often be collected by simple filtration. acs.orgacs.org Similarly, the synthesis of quinoline derivatives has been achieved in water using iron(III) chloride (FeCl₃·6H₂O) as a readily available and green catalyst. tandfonline.com
For the synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives, a water-tolerant Lewis acid catalyst, zirconyl nitrate, has been shown to be effective in a 1:1 aqueous ethanol mixture. bohrium.com Furthermore, heterogeneous clay catalysts like Montmorillonite KSF have proven efficient for the synthesis of quinolinyl-diones in water, offering the advantages of easy catalyst separation and recycling. sci-hub.se
Metal-Catalyzed Green Synthesis Protocols
The use of earth-abundant, inexpensive, and low-toxicity metals as catalysts is a central tenet of green chemistry. Iron and copper are prime examples of such metals being used in the synthesis of quinoline derivatives. frontiersin.org
Iron(III) chloride has been used to catalyze the Friedländer synthesis of quinolines in water, providing high yields and demonstrating an environmentally benign alternative to harsher catalysts. tandfonline.com Copper(II) sulfate has also been shown to be an effective catalyst for the synthesis of quinolin-2-yl ureas in an aqueous medium, operating under mild and base-free conditions. acs.org
The development of water-tolerant Lewis acid catalysts, such as zirconyl nitrate, further expands the scope of green metal catalysis. bohrium.com These protocols, which combine non-toxic metal catalysts with aqueous reaction media, represent a significant step towards more sustainable chemical manufacturing. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. Current time information in Bangalore, IN.rsc.orgbenthamdirect.com While specific literature detailing the direct microwave-assisted synthesis of this compound is not abundant, the synthesis of various quinoline derivatives under microwave irradiation is well-documented, suggesting a viable pathway for its formation. acs.orgresearchgate.net
A plausible and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 1-(Quinolin-2-yl)ethanone. This reduction can be effectively carried out using various reducing agents. The application of microwave irradiation to this reduction could potentially accelerate the reaction.
Table 1: Plausible Microwave-Assisted Synthesis of this compound
| Precursor | Reducing Agent | Solvent | Microwave Conditions (Hypothetical) | Product |
| 1-(Quinolin-2-yl)ethanone | Sodium borohydride (NaBH₄) | Ethanol | 100-150 W, 5-15 min | This compound |
| 1-(Quinolin-2-yl)ethanone | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 50-100 W, 5-10 min | This compound |
Note: The microwave conditions are hypothetical and would require experimental optimization.
The synthesis of the precursor, 1-(Quinolin-2-yl)ethanone, can be achieved through established methods such as the Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group.
Derivatization Strategies from this compound Precursors
The presence of a hydroxyl group and a quinoline nucleus in this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.
Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of this compound is a prime site for functionalization, most commonly through esterification and etherification reactions.
Esterification:
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, typically in the presence of an acid catalyst. chemistrylearner.com This reaction is a well-established method for modifying alcohols. smolecule.com For instance, the reaction of this compound with acetic anhydride would yield 1-(Quinolin-2-yl)ethyl acetate. google.comcetjournal.it
Table 2: Representative Esterification Reactions of this compound
| Reagent | Catalyst | Reaction Conditions | Product |
| Acetic anhydride | Pyridine (B92270) | Room temperature | 1-(Quinolin-2-yl)ethyl acetate |
| Benzoyl chloride | Triethylamine | Dichloromethane, 0°C to rt | 1-(Quinolin-2-yl)ethyl benzoate |
| Carboxylic acid | Sulfuric acid | Reflux | Corresponding ester |
Etherification:
Ethers can be synthesized from this compound through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org
Table 3: Representative Etherification Reactions of this compound
| Reagent 1 | Reagent 2 | Base | Solvent | Product |
| This compound | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 2-(1-Methoxyethyl)quinoline |
| This compound | Benzyl (B1604629) bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 2-(1-(Benzyloxy)ethyl)quinoline |
Chemical Modifications of the Quinoline Nucleus
The quinoline ring in this compound is susceptible to various electrophilic substitution reactions, allowing for the introduction of different functional groups onto the aromatic system. The position of substitution is directed by the existing substituents.
Halogenation:
Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the quinoline nucleus. For instance, bromination of a similar compound, (R)-1-(7-Bromoquinolin-2-yl)ethanol, highlights the feasibility of such transformations. smolecule.com The reaction conditions would determine the position and extent of halogenation. researchgate.netrsc.org
Nitration:
Nitration of the quinoline ring can be achieved using a mixture of nitric acid and sulfuric acid. arabjchem.orgsapub.org The conditions of the reaction, such as temperature and concentration of the acids, are crucial for controlling the regioselectivity of the nitration. nih.gov
Table 4: Representative Chemical Modifications of the Quinoline Nucleus
| Reaction | Reagents | Typical Position of Substitution | Product |
| Bromination | N-Bromosuccinimide (NBS) | 5- and/or 7-position | Bromo-1-(quinolin-2-yl)ethanol derivative |
| Chlorination | N-Chlorosuccinimide (NCS) | 5- and/or 7-position | Chloro-1-(quinolin-2-yl)ethanol derivative |
| Nitration | HNO₃, H₂SO₄ | 5- and/or 8-position | Nitro-1-(quinolin-2-yl)ethanol derivative |
It is important to note that the specific conditions for these reactions on this compound would need to be experimentally determined to optimize yield and regioselectivity.
Chemical Reactivity and Transformation Studies
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a key site for a variety of chemical transformations, including oxidation, nucleophilic substitution, and dehydration.
The oxidation of the secondary alcohol in 1-(Quinolin-2-yl)ethanol to its corresponding ketone, 2-acetylquinoline, is a fundamental transformation. This reaction is typically achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based oxidants, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. The choice of oxidant can be crucial in preventing over-oxidation or side reactions involving the quinoline (B57606) ring. For instance, the oxidation of a similar compound, (thieno[3,2-f]quinolin-2-yl)methanol, can lead to various quinoline derivatives depending on the reaction conditions.
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 2-Acetylquinoline | Dichloromethane (DCM), Room Temperature |
| Dess-Martin Periodinane | 2-Acetylquinoline | Dichloromethane (DCM), Room Temperature |
| Swern Oxidation | 2-Acetylquinoline | Oxalyl chloride, DMSO, Triethylamine, -78 °C to RT |
This table presents common oxidation reactions for secondary alcohols, applicable to this compound.
Nucleophilic substitution at the carbinol carbon of this compound offers a pathway to introduce a variety of functional groups. However, direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Activation of the hydroxyl group is therefore necessary. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide.
A notable reaction is the synthesis of 2-(1-haloethyl)quinoline derivatives. For example, treatment of this compound with thionyl chloride (SOCl₂) or a phosphorus halide can yield the corresponding 2-(1-chloroethyl)quinoline. These halogenated derivatives are then susceptible to substitution by a wide range of nucleophiles.
Furthermore, a study on the analogous compound, 1-(2-pyridyl)-2-propen-1-ol, demonstrated that nucleophilic substitution can proceed through an elimination/addition mechanism. acs.org This suggests that under certain conditions, this compound could undergo a similar pathway, highlighting the influence of the adjacent heteroaromatic ring on the reaction mechanism.
| Activating Agent | Intermediate/Product | Subsequent Nucleophile | Final Product |
| Thionyl Chloride | 2-(1-Chloroethyl)quinoline | Azide (N₃⁻) | 2-(1-Azidoethyl)quinoline |
| Tosyl Chloride | 1-(Quinolin-2-yl)ethyl tosylate | Cyanide (CN⁻) | 3-(Quinolin-2-yl)propanenitrile |
| Hydrobromic Acid | 2-(1-Bromoethyl)quinoline | Thiolate (RS⁻) | 2-(1-(Alkylthio)ethyl)quinoline |
This table illustrates potential nucleophilic substitution reactions following activation of the hydroxyl group.
The dehydration of this compound results in the formation of 2-vinylquinoline (B1294476), a valuable monomer and synthetic intermediate. This elimination reaction is typically acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon. libretexts.org Common dehydrating agents include strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) at elevated temperatures. libretexts.orggoogle.com The reaction generally follows the Zaitsev rule, but in the case of this compound, only one alkene product is possible. The synthesis of 2-vinylquinoline from this compound is a documented process. mdpi.com
| Dehydrating Agent | Product | Temperature |
| Sulfuric Acid (conc.) | 2-Vinylquinoline | ~170°C |
| Phosphoric Acid (conc.) | 2-Vinylquinoline | High |
| Alumina (Al₂O₃) | 2-Vinylquinoline | High |
This table summarizes common conditions for the dehydration of this compound.
Reactions Involving the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as complexation with metal ions, N-alkylation, and N-acylation.
The quinoline moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal cation. The presence of the secondary alcohol group in this compound can also participate in chelation, forming a bidentate ligand that can lead to more stable metal complexes. These complexes have potential applications in catalysis and as therapeutic agents. For instance, quinoline derivatives are known to form complexes with transition metal ions like copper(II), nickel(II), and cobalt(II). impactfactor.org The geometry and stability of these complexes depend on the metal ion, the solvent, and the stoichiometry of the reactants.
| Metal Ion | Ligand System | Potential Geometry |
| Cu(II) | This compound (bidentate N,O) | Square planar |
| Ni(II) | This compound (bidentate N,O) | Octahedral |
| Zn(II) | This compound (bidentate N,O) | Tetrahedral |
This table provides examples of potential metal complexes formed with this compound.
The nitrogen atom of the quinoline ring can be alkylated or acylated to form quaternary quinolinium salts or N-acylquinolinium species, respectively.
N-Alkylation reactions typically involve the treatment of the quinoline derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov The resulting quinolinium salts often exhibit altered physical and biological properties compared to the parent molecule. The reaction of quinolin-2-one with various electrophiles, including alkyl halides, has been reported to yield N-substituted derivatives. nih.gov
N-Acylation involves the reaction of the quinoline nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). acs.org This reaction can be used to introduce a variety of acyl groups onto the nitrogen atom, leading to the formation of N-acylquinolinium ions. These species can be useful as reactive intermediates in organic synthesis. The chemoselective acylation of 2-amino-8-quinolinol has been studied, demonstrating the possibility of targeting either the amino or the hydroxyl group depending on the reaction conditions. rsc.org While this compound is different, the principles of N-acylation of the quinoline ring remain relevant.
| Reagent Type | Specific Reagent | Product Type |
| Alkyl Halide | Methyl Iodide | N-Methylquinolinium Iodide |
| Alkyl Halide | Benzyl Bromide | N-Benzylquinolinium Bromide |
| Acyl Chloride | Acetyl Chloride | N-Acetylquinolinium Chloride |
| Acid Anhydride | Acetic Anhydride | N-Acetylquinolinium Acetate |
This table outlines common N-alkylation and N-acylation reactions for the quinoline nitrogen.
The reactivity of this compound is dominated by the quinoline moiety, a heterocyclic aromatic system composed of a fused benzene (B151609) and pyridine (B92270) ring. The nitrogen atom in the pyridine ring significantly influences the electron distribution, rendering the heterocyclic part electron-deficient compared to the carbocyclic (benzene) part. This electronic disparity governs the molecule's behavior in various chemical transformations.
Electrophilic Aromatic Substitution Patterns
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which is analogous to pyridine. Reactions, therefore, require more forcing conditions compared to benzene. When substitution does occur, it preferentially happens on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. nih.gov
In the case of quinoline, electrophilic attack, such as nitration or halogenation, typically occurs at the C5 and C8 positions. nih.gov The substituent at the C2 position, the 1-hydroxyethyl group in this compound, can further influence this regioselectivity. While direct studies on this compound are not prevalent, analogous systems provide insight. For instance, the nitration of 4,7-dimethylcoumarin, a related heterocyclic system, with nitric and sulfuric acid results in a mixture of products, with the 6-nitro derivative being the major product (80%) and the 8-nitro derivative as the minor product (20%). sapub.org This demonstrates the directing effects of existing substituents and the inherent reactivity of different positions on the fused ring system.
| Reactant | Reagents | Products | Yield | Reference |
| 4,7-Dimethylcoumarin | HNO₃, H₂SO₄ | 4,7-Dimethyl-6-nitrocoumarin | 80% | sapub.org |
| 4,7-Dimethylcoumarin | HNO₃, H₂SO₄ | 4,7-Dimethyl-8-nitrocoumarin | 20% | sapub.org |
This table presents data for an analogous heterocyclic compound to illustrate typical electrophilic substitution patterns.
Nucleophilic Aromatic Substitution on Activated Quinoline Systems
Direct nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or by modification of the nitrogen atom. masterorganicchemistry.comdiva-portal.org The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. diva-portal.org
A primary method for activating the quinoline nucleus towards nucleophilic attack, particularly at the C2 and C4 positions, is through the formation of a quinoline N-oxide. The N-oxide group plays a pivotal role by withdrawing electron density from the ring, thus facilitating attack by nucleophiles. acs.org A wide range of nucleophiles can be introduced at the C2 position of quinoline N-oxides, including those that lead to amination, amidation, hydroxylation, and sulfonylation. acs.org For example, a method for the synthesis of 1,3-dicyclohexyl-1-(quinolin-2-yl)urea was developed starting from quinoline N-oxide, demonstrating the activation of the C2 position towards nucleophilic attack by dicyclohexylcarbodiimide. acs.org This highlights that without N-oxide activation, the reaction does not proceed, confirming the group's essential role in the transformation. acs.org
Another strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of substituents onto electrophilic aromatic rings without the need for a pre-existing leaving group. researchgate.net
Hydrogenation and Dehydrogenation of the Quinoline Nucleus
The quinoline ring can undergo catalytic hydrogenation to yield partially or fully saturated derivatives. A significant transformation is the selective hydrogenation of the pyridine ring to produce 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds. acs.org Supported gold nanoparticles (Au/HSA-TiO₂) have been shown to be efficient catalysts for this transformation, proceeding with high regioselectivity under relatively mild conditions. acs.org Similarly, iridium-based catalysts, such as [Ir(COD)Cl]₂/bisphosphine/I₂, are highly effective for the enantioselective hydrogenation of 2-substituted quinolines. dicp.ac.cn
Table 3.3.3: Catalytic Hydrogenation of Substituted Quinolines to 1,2,3,4-Tetrahydroquinolines
| Substrate | Catalyst System | Conditions | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Quinoline | Au/HSA-TiO₂ | 2 MPa H₂, Toluene, 80°C | 1,2,3,4-Tetrahydroquinoline | >99% Conversion | acs.org |
| 2-Methylquinoline (B7769805) | Au/HSA-TiO₂ | 2 MPa H₂, Toluene, 80°C | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99% Conversion | acs.org |
The reverse reaction, the dehydrogenation or aromatization of 1,2,3,4-tetrahydroquinolines to form quinolines, is also a key transformation. This can be achieved using various catalytic systems under aerobic conditions. For example, heterogeneous cobalt oxide has been used as an effective catalyst for the dehydrogenation of tetrahydroquinolines. organic-chemistry.org Additionally, metal-free, visible-light-mediated methods using catalysts like titanium dioxide or organic photocatalysts with oxygen as a green oxidant have been developed for the synthesis of quinolines from their hydrogenated precursors. organic-chemistry.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic pathways.
Reaction Mechanism Elucidation (e.g., via Intermediates, Transition States)
Mechanistic studies have provided significant insights into the transformations of the quinoline ring. For the iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines, mechanistic studies suggest a pathway that involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition to form the tetrahydroquinoline product. dicp.ac.cn The catalytically active species is proposed to be an Ir(III) complex. dicp.ac.cn
In nucleophilic aromatic substitution (SNAr) reactions, the mechanism proceeds via the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. diva-portal.org The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to this intermediate. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge. masterorganicchemistry.com The subsequent departure of the leaving group from the complex restores the aromaticity of the ring and yields the final substitution product. diva-portal.org
For certain cyclization reactions, deuterium (B1214612) labeling experiments have been employed to elucidate the mechanism. For example, the silver-catalyzed cyclization of an ethyl 3-oxo-3-(2-arylethynyl)quinolin-3-yl)propanoate derivative was studied using such methods to propose a detailed reaction pathway. chim.it
Kinetic and Thermodynamic Aspects of Reactions
Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy profiles, which are crucial for optimizing reaction conditions and understanding mechanisms. unpak.ac.idacademie-sciences.fr
Table 3.4.2: Dynamic Kinetic Resolution of 2-(Quinolin-8-yl)benzylalcohols
| Substrate | Conditions (Temp/Time) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
|---|---|---|---|---|
| (±)-1a | 70°C / 24h | 94 | 93 | nih.gov |
| (±)-1f | 70°C / 24h | 97 | 96 | nih.gov |
Data from a study on structurally related compounds, (±)-1a: (1-(quinolin-8-yl)naphthalen-2-yl)methanol, (±)-1f: (3-methyl-2-(quinolin-8-yl)phenyl)methanol, (±)-1g: (2-(6-methylquinolin-8-yl)phenyl)methanol.
Kinetic studies on the base hydrolysis of iron (II) complexes with Schiff bases derived from quinoline have shown that the reactions follow pseudo-first-order kinetics. researchgate.net The observed rate constant (k_obs) was found to be directly proportional to the concentration of the hydroxide (B78521) ion (k_obs = k₂[OH⁻]). researchgate.net From temperature-dependent kinetic data, activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated, providing deeper insight into the transition state of the rate-determining step. researchgate.net Similarly, kinetic investigations of the addition of bisulfite to a quinolin-2(1H)-one derivative in micellar solutions have been conducted to determine the effect of the reaction medium on the observed rate constants. rsc.org Such studies are fundamental to understanding how reaction environments can be tuned to control reactivity. academie-sciences.fr
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 1-(Quinolin-2-yl)ethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) ring and the ethanol (B145695) side chain. The aromatic region would display complex multiplets for the seven protons on the quinoline core. The ethanol side chain would exhibit a quartet for the methine proton (-CH), strongly coupled to the three protons of the methyl group (-CH₃), which would appear as a doublet. The hydroxyl proton (-OH) would typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline H (aromatic) | 7.5 - 8.5 | Multiplets (m) |
| Methine CH (CH-OH) | ~5.0 | Quartet (q) |
| Hydroxyl OH | Variable, broad | Singlet (s) |
| Methyl CH₃ | ~1.5 | Doublet (d) |
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 11 distinct signals are expected: nine for the quinoline ring carbons and two for the ethanol side chain carbons. The chemical shifts of the quinoline carbons are well-characterized. The carbon bearing the hydroxyl group (methine C-OH) would appear in the range typical for secondary alcohols, while the methyl carbon would resonate at a higher field (lower ppm value). researchgate.netwisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline C2 | ~160 |
| Quinoline C (other aromatic) | 120 - 150 |
| Methine C-OH | ~70 |
| Methyl C | ~25 |
¹⁹F and ¹⁵N NMR: While not standard for the parent compound, ¹⁹F NMR is an invaluable tool for analyzing fluorinated derivatives of this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts provide detailed information about the electronic environment, making it useful in medicinal chemistry applications. mdpi.com Similarly, ¹⁵N NMR, though less sensitive, can be used on isotopically enriched samples to directly probe the electronic structure of the nitrogen heteroatom in the quinoline ring. tsijournals.com
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the methine proton (-CH) and the methyl protons (-CH₃), confirming the ethanol fragment's connectivity. It would also reveal the coupling network among the adjacent protons on the quinoline ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹H-¹³C, one-bond couplings). HSQC would show a cross-peak connecting the methine proton signal to the methine carbon signal and another connecting the methyl proton signals to the methyl carbon signal, unambiguously assigning these pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is essential for connecting different parts of the molecule. For instance, HMBC would show a correlation between the methine proton of the ethanol group and the C2 carbon of the quinoline ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For example, NOESY could show correlations between the methine proton and the H8 proton of the quinoline ring, providing information about the preferred spatial arrangement of the side chain.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3500 - 3200 | Broad, strong band characteristic of an alcohol. |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium bands from the quinoline ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium bands from the ethanol side chain. |
| C=C and C=N Ring Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity. |
| C-O Stretch | 1260 - 1050 | Strong band from the secondary alcohol. |
Raman spectroscopy is a complementary technique to FTIR. nih.gov While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. physicsopenlab.org For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds that are weakly active in the infrared spectrum. Aromatic ring stretching vibrations, especially the symmetric "ring breathing" mode of the quinoline system, typically produce strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments upon ionization. chemguide.co.uk For this compound (molecular formula C₁₁H₁₁NO), the monoisotopic mass is 173.084 Da.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 173. This molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides structural confirmation.
Key fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of the methyl radical (•CH₃) would result in a highly stable, resonance-delocalized ion at m/z 158 . This is often the base peak (most intense peak) in the spectrum.
Dehydration: Loss of a neutral water molecule (H₂O) from the molecular ion is another common pathway for alcohols, leading to a fragment at m/z 155 .
Side-Chain Cleavage: Cleavage of the bond between the quinoline ring and the ethanol side chain can lead to the formation of a quinolinyl cation at m/z 129 .
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 173 | [C₁₁H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 158 | [C₁₀H₈NO]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |
| 155 | [C₁₁H₉N]⁺˙ | M⁺˙ - H₂O (Dehydration) |
| 129 | [C₉H₇N]⁺ | Quinoline Cation |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration
For a chiral molecule such as this compound, which contains a stereocenter at the carbon atom of the ethanol group, single-crystal X-ray diffraction is the most reliable method for determining its absolute configuration (R or S). This technique, when applied to an enantiomerically pure crystal, can distinguish between the two enantiomers by analyzing the anomalous dispersion of the X-rays. The analysis, often reported via the Flack parameter, would unequivocally establish the spatial arrangement of the substituents around the chiral center. Without an experimental crystal structure, the absolute configuration of a specific enantiomer of this compound cannot be confirmed by this method.
Crystal Packing and Intermolecular Interactions
Analysis of a crystal structure would also reveal how molecules of this compound arrange themselves in a crystal lattice. This includes the identification of intermolecular forces that stabilize the crystal packing. For this compound, one would expect to observe specific interactions such as:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. It is highly probable that O-H···N hydrogen bonds are a dominant feature in the crystal packing, linking molecules together.
π–π Stacking: The aromatic quinoline ring system is likely to participate in π–π stacking interactions with neighboring molecules, further contributing to the stability of the crystal structure.
C-H···π Interactions: Weaker C-H···π interactions between the aliphatic C-H bonds of the ethanol group and the aromatic ring of an adjacent molecule might also be present.
A detailed crystallographic study would provide precise distances and angles for these interactions, which are crucial for understanding the solid-state properties of the compound. For related quinoline derivatives, intermolecular O—H⋯N hydrogen bonds and C—H⋯π interactions have been observed to stabilize crystal packing.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Spectroscopic techniques are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, while fluorescence spectroscopy measures the emission of light from a substance that has absorbed light.
Electronic Structure and Absorption Properties
The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to electronic transitions within the quinoline ring system. Typically, quinoline and its derivatives exhibit strong absorption bands in the ultraviolet region. These bands are generally attributed to π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent and the nature of substituents. For instance, general quinoline derivatives often show absorption bands around 280 nm and 350 nm in polar solvents like ethanol. Without experimental data, a specific absorption spectrum for this compound cannot be presented.
Luminescence Characteristics
Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would likely exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield (Φf) and lifetime (τ) are key parameters that quantify the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular environment, including solvent polarity. In ethanol, related quinoline compounds have shown emission bands around 400 nm. However, specific luminescence data for this compound is not available in the reviewed literature.
Coordination Chemistry and Catalysis Applications
1-(Quinolin-2-yl)ethanol as a Ligand in Metal Complexes
The this compound ligand possesses both a nitrogen atom within the quinoline (B57606) ring and a hydroxyl group, making it a potentially versatile chelating agent for a variety of metal ions. The synthesis and characterization of its metal complexes are crucial for understanding their subsequent application in catalysis.
Synthesis of Metal-Quinoline Alcohol Complexes
The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of a metal precursor, such as a metal halide or acetate, with the ligand in a suitable solvent. For alcohol-containing ligands like this compound, the reaction conditions can be controlled to promote coordination through the nitrogen atom, the deprotonated alcohol, or both, leading to the formation of diverse complex structures. Ruthenium(II) complexes, for instance, are often synthesized by reacting a Ru(II) precursor with the desired ligand under reflux conditions, yielding stable organometallic compounds arabjchem.orgrsc.org. Similarly, Rhodium(I) complexes can be prepared using appropriate Rh(I) starting materials researchgate.net. While specific synthetic procedures for this compound complexes are not detailed in the available literature, the general methodologies for creating quinoline-metal bonds are well-established for a variety of metals including Ruthenium, Rhodium, and Palladium arabjchem.orgresearchgate.netmdpi.com.
Coordination Modes and Geometries of Metal Centers
Quinoline derivatives can coordinate to metal centers in various modes, most commonly as bidentate N,N or N,O donors. In the case of this compound, chelation would likely involve the quinoline nitrogen and the oxygen from the deprotonated ethanol (B145695) group, forming a stable five-membered ring. The resulting complexes can adopt several geometries depending on the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries for such complexes include octahedral and square planar configurations researchgate.netresearchgate.net. For example, Rhodium(I) complexes bearing P,N-bidentate quinoline-based ligands have been shown to adopt a slightly distorted square planar geometry researchgate.net. The precise coordination and geometry would be definitively determined through single-crystal X-ray diffraction studies.
Spectroscopic and Magnetic Characterization of Complexes
A suite of spectroscopic techniques is employed to characterize metal complexes of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. Upon coordination to a metal center, shifts in the proton and carbon signals of the quinoline and ethanol moieties provide evidence of complex formation frontiersin.org.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand. A shift in the C=N stretching frequency of the quinoline ring and changes in the O-H stretching frequency of the ethanol group upon complexation are indicative of metal-ligand bond formation researchgate.net.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which are characteristic of coordination compounds researchgate.net.
Mass Spectrometry: This technique is used to confirm the molecular weight and fragmentation pattern of the synthesized complexes researchgate.net.
Magnetic Susceptibility: For complexes with paramagnetic metal centers, magnetic susceptibility measurements help determine the number of unpaired electrons and provide insight into the geometry of the metal center researchgate.net.
| Technique | Observation | Implication |
| ¹H NMR | Chemical shift changes of quinoline and ethanol protons | Confirmation of ligand coordination to the metal center. |
| IR Spec. | Shift in ν(C=N) and ν(O-H) bands | Evidence of N-coordination and O-coordination. |
| UV-Vis | Appearance of new absorption bands | Indication of charge-transfer transitions upon complexation. |
| Mass Spec. | Molecular ion peak corresponding to the complex | Confirmation of the molecular formula of the complex. |
| Magnetic Sus. | Measurement of magnetic moment | Determination of the electronic state and geometry of the metal ion. |
Role in Catalysis
Metal complexes derived from quinoline-based ligands are renowned for their catalytic prowess in a wide array of organic transformations, including oxidation, hydrogenation, and dehydrogenation reactions arabjchem.orgfrontiersin.org.
Application in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area of application for quinoline-metal complexes. Ruthenium complexes, in particular, have demonstrated high efficiency in the catalytic oxidation and dehydrogenation of alcohols arabjchem.orgfrontiersin.org. For instance, certain Ru(II) complexes are effective in the dehydrogenation of secondary alcohols to produce the corresponding ketones in excellent yields arabjchem.org.
Furthermore, these types of complexes are extensively used in transfer hydrogenation reactions. In these processes, an organic molecule, often a simple alcohol like isopropanol (B130326), serves as the hydrogen source to reduce a substrate, such as a ketone or an imine mdpi.com. While the direct use of this compound complexes as catalysts is not explicitly documented in the provided sources, related Ruthenium and Rhodium-quinoline complexes are known to be highly active for the transfer hydrogenation of ketones to alcohols mdpi.comnih.gov. This suggests that complexes of this compound could potentially exhibit similar catalytic activity, leveraging the quinoline moiety to stabilize the metal center and facilitate the catalytic cycle.
Heterogeneous Catalysis
To enhance reusability and simplify product separation, homogeneous catalysts can be immobilized on solid supports, transforming them into heterogeneous catalysts. Common supports include silica, carbon, and polymers nih.gov. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. For example, Rhodium complexes have been appended to supports like silica or magnetic nanoparticles for use in various catalytic processes nih.gov. While there are no specific reports on supported catalysts derived from this compound, the general strategy is applicable and could potentially be used to develop recyclable catalysts for reactions such as alcohol oxidation or transfer hydrogenation.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies of catalytic cycles specifically featuring this compound are not extensively documented in the current scientific literature. However, mechanistic insights can be inferred from studies on related quinoline-containing molecules in various catalytic processes, particularly in the realm of asymmetric synthesis and transfer hydrogenation.
Quinoline derivatives are frequently used as ligands in transition metal catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, influencing its catalytic activity and stereoselectivity. For instance, chiral ligands containing quinoline motifs are pivotal in asymmetric catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netbgu.ac.ilthieme-connect.com In these catalytic cycles, the quinoline moiety plays a crucial role in creating a specific chiral environment around the metal center. While this compound itself might not be the ligand, its structural elements are representative of those used in catalyst design.
Mechanistic studies on the asymmetric hydrogenation of quinolines catalyzed by transition metal complexes, such as those of ruthenium and iridium, have been a significant area of research. nih.gov These studies reveal that the quinoline substrate is activated by the catalyst, followed by a stepwise or concerted transfer of hydrogen. The mechanism often involves the formation of intermediate metal-hydride species and their interaction with the quinoline ring. For example, in the asymmetric hydrogenation of quinolines catalyzed by cationic ruthenium(II) complexes, the reaction is proposed to proceed via a stepwise H+/H- transfer process. nih.gov
Furthermore, the transfer hydrogenation of quinolines using various hydrogen donors like formic acid or isopropanol has been mechanistically investigated. researchgate.netnih.govresearchgate.netmdpi.com These studies often propose a catalytic cycle involving the coordination of the quinoline to the metal center, followed by hydride transfer from the hydrogen donor (or a metal-hydride intermediate) to the C=N bond of the quinoline ring. While these studies focus on the reduction of the quinoline ring, they provide a framework for understanding how the quinoline nucleus interacts with metal catalysts within a catalytic cycle.
Although direct mechanistic studies of catalytic cycles involving the hydroxyl group of this compound are scarce, its potential role could be as a chiral ligand or a substrate in catalytic transformations. Future mechanistic investigations would be necessary to elucidate the specific pathways and intermediates involved in catalytic reactions where this compound is a key component.
Advanced Applications in Chemical Research
Medicinal Chemistry (Mechanistic and In Vitro Focus)
The quinoline (B57606) nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making it a focal point of drug discovery. tandfonline.com
Exploration of Molecular Targets (e.g., DNA, enzymes, receptors)
Quinoline-based compounds are known to interact with a diverse range of biological targets, a characteristic that underlies their broad spectrum of activity. A key mechanism for many quinolone antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. biointerfaceresearch.com By binding to the enzyme-DNA complex, these compounds introduce breaks into the bacterial chromosome, leading to cell death. biointerfaceresearch.com
In the realm of oncology, quinoline derivatives have been designed to target specific enzymes and receptors that are overexpressed in cancer cells. For instance, novel quinazoline derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Other research has focused on developing quinoline derivatives as inhibitors of Hsp90 (Heat shock protein 90), a chaperone protein essential for the stability and function of numerous client proteins involved in tumor progression. nih.gov Furthermore, a specific ethanol-appended quinoline derivative, 2-(4-(1-(quinolin-6-ylmethyl)-1H- sapub.orgekb.egresearchgate.nettriazolo[4–b]pyrazin-6-yl)-1H-pyrazol-1-yl)-ethanol methanesulfonate (PF-04217903), has been identified as a highly potent and selective inhibitor of the c-Met receptor, a target implicated in various cancers.
In Vitro Antimicrobial Potential and Mechanisms (e.g., enzyme inhibition, membrane disruption)
The quinoline scaffold is integral to numerous compounds exhibiting significant in vitro antimicrobial activity against a wide range of pathogens, including multidrug-resistant strains. biointerfaceresearch.comnih.gov The primary mechanism for the well-established quinolone class of antibiotics is the inhibition of DNA gyrase, which prevents bacterial DNA replication and repair. biointerfaceresearch.com
Recent research has expanded to novel quinoline derivatives with promising antibacterial and antifungal effects. For example, certain quinoline-2-one derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE), with minimum inhibitory concentrations (MICs) in the sub-micromolar range. nih.gov Similarly, quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and activity against Mycobacterium tuberculosis. mdpi.com While direct membrane disruption is a known antimicrobial mechanism, the primary mode of action for most studied quinolines involves intracellular enzyme inhibition.
| Compound Type | Specific Compound | Microorganism | MIC (μg/mL) | Source |
|---|---|---|---|---|
| Quinoline-2-one derivative | Compound 6c | MRSA | 0.75 | nih.gov |
| Quinoline-2-one derivative | Compound 6c | VRE | 0.75 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7b | S. aureus | 2 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7b | M. tuberculosis H37Rv | 10 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7c | C. neoformans | 15.6 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7d | C. neoformans | 15.6 | mdpi.com |
In Vitro Antiproliferative Activity against Cancer Cell Lines and Associated Molecular Interactions
The quinoline framework is a prevalent feature in many compounds developed for their antiproliferative properties against various human cancer cell lines. nih.govsemanticscholar.org These derivatives exert their cytotoxic effects through diverse molecular interactions, including the induction of apoptosis and cell cycle arrest. nih.gov
For instance, a series of amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated potent cytotoxic activity against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines. nih.gov The most active compound from this series induced dramatic cell cycle arrest at the SubG1/G1 phase, indicating the induction of apoptotic cell death. nih.gov Similarly, novel quinoline-2-one derivatives have shown significant anticancer activity against the HCT-116 human colon carcinoma cell line. ekb.eg The broad-spectrum anticancer activity of quinoline derivatives highlights their potential as scaffolds for the development of new chemotherapeutic agents. nih.gov
| Compound Type | Specific Compound | Cancer Cell Line | IC50 (μM) | Source |
|---|---|---|---|---|
| Quinoline-pyrazole-carboxamide | Compound 4j | HCT116 (Colon) | 1.1 | nih.gov |
| Quinoline-pyrazole-carboxamide | Compound 4j | Huh7 (Liver) | 1.6 | nih.gov |
| Quinoline-pyrazole-carboxamide | Compound 4j | MCF7 (Breast) | 3.3 | nih.gov |
| Quinoline-2-one hydrazone | Compound 8 | HCT-116 (Colon) | 23.5 (μg/mL) | ekb.eg |
| Quinazoline derivative | Compound 3j | Colon Cancer Lines (Avg) | 3.29 (GI50) | nih.gov |
Interaction with Biological Macromolecules (e.g., DNA binding, protein-ligand interactions)
The biological activity of quinoline derivatives is fundamentally linked to their ability to interact with essential biological macromolecules. As previously noted, the antibacterial action of quinolones stems from their interaction with the bacterial DNA gyrase-DNA complex, which inhibits DNA replication. biointerfaceresearch.com
In anticancer applications, the interactions are often with protein kinases. Molecular docking studies have shown that quinoline derivatives can bind effectively to the ATP-binding site of enzymes like VEGFR-2. nih.gov This binding prevents the phosphorylation events that trigger downstream signaling pathways responsible for cell proliferation and angiogenesis. The planar aromatic structure of the quinoline ring often facilitates π-π stacking interactions with aromatic amino acid residues in the protein's active site, while the nitrogen atom can act as a hydrogen bond acceptor, further stabilizing the protein-ligand complex.
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline-based drug candidates. Research has shown that the biological activity of these compounds can be significantly altered by the nature and position of substituents on the quinoline core. nih.gov
For example, in a series of quinoline-2-one derivatives with antibacterial activity, the presence of a chlorine atom at the R¹ position and a 4-chlorophenyl group at the R² position resulted in the most potent activity against MRSA and VRE. nih.gov Adding a second chlorine atom to the R² group led to a twofold decrease in activity against these strains. nih.gov In the context of anticancer agents, SAR studies of quinazoline derivatives identified that specific substitutions on the anilino moiety and the quinazoline core are critical for potent VEGFR-2 inhibition. nih.gov These studies provide a rational basis for the design of new quinoline derivatives with enhanced therapeutic properties.
Materials Science Applications
Beyond their medicinal uses, quinoline derivatives have garnered interest in the field of materials science, particularly for applications in organic optoelectronic devices. Metal chelates of quinoline derivatives, such as those involving lithium (Liq), are noted for their thermal and chemical stability, electron transport capabilities, and fluorescence. researchgate.net
These properties make them excellent candidates for use as electron transport and emissive materials in organic light-emitting diodes (OLEDs). researchgate.net The ability to form stable thin films and the ease with which their color emission can be tuned through simple synthesis make quinoline-based materials versatile components for developing next-generation electronic displays and lighting. researchgate.net Research in this area also extends to their potential use in transistors and as materials for photovoltaic cells. researchgate.net
Role as Building Blocks for Functional Organic Materials
The utility of 1-(Quinolin-2-yl)ethanol as a foundational building block for functional organic materials is an area of scientific inquiry. The inherent properties of the quinoline ring, such as its aromaticity, rigidity, and electron-deficient nature, make it an attractive component for the synthesis of larger, more complex functional molecules. The ethanol (B145695) substituent on the quinoline core provides a reactive handle—the hydroxyl group—which can be readily modified through various organic transformations. This allows for the incorporation of the this compound unit into polymeric structures or other macromolecular assemblies.
Research in the broader field of quinoline chemistry has demonstrated that derivatives can be employed in the development of materials with tailored electronic and optical properties. However, specific studies detailing the polymerization of this compound or its direct integration as a monomer into functional organic materials are not extensively documented in publicly available literature. The potential exists for this compound to serve as a precursor for materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though specific research to this effect on the named compound is limited.
Applications in Electroactive and Photoactive Materials
The quinoline nucleus is known to be both electroactive and photoactive, and these properties are generally conferred to its derivatives. The extended π-system of the quinoline ring can support stable radical ions, making it a candidate for inclusion in electroactive materials. Furthermore, the absorption and emission of light by quinoline derivatives are well-documented phenomena, forming the basis for their use in photoactive materials.
While the general class of quinoline-containing molecules has been investigated for these properties, detailed studies focusing specifically on the electroactive and photoactive characteristics of this compound are not widely reported. The influence of the simple ethanol substituent on the electronic and photophysical properties of the quinoline core would be a subject for further investigation to determine its suitability for specific applications in electroactive and photoactive materials.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores the non-covalent interactions between molecules. The nitrogen atom in the quinoline ring of this compound can act as a hydrogen bond acceptor, and the hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor. These features suggest a potential for this compound to participate in the formation of supramolecular assemblies.
Design of Supramolecular Assemblies
The design of supramolecular assemblies relies on predictable and directional non-covalent interactions. The hydrogen bonding capabilities of this compound, combined with potential π-π stacking interactions from the quinoline ring, could in principle be harnessed to create ordered structures such as tapes, sheets, or three-dimensional networks. However, specific research dedicated to the design and synthesis of supramolecular assemblies based solely on this compound is not extensively described in the available scientific literature.
Host-Guest Recognition and Binding Studies
Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. The quinoline moiety can act as a binding site for various guests, particularly through coordination with metal ions or through hydrogen bonding and π-stacking interactions with organic guests.
While there is a wealth of information on host-guest systems involving more complex quinoline derivatives, specific studies on this compound as a host or guest are limited. The potential for this molecule to engage in such interactions is plausible, but detailed binding studies, including the determination of association constants and thermodynamic parameters for complex formation, are not readily found in the literature.
Development of Molecular Sensors (based on host-guest)
Molecular sensors are molecules designed to detect the presence of specific analytes through a measurable change, such as a change in color or fluorescence. The quinoline core is a common component of fluorescent sensors due to its favorable photophysical properties. The binding of an analyte to a quinoline-based host can modulate its fluorescence, providing a signaling mechanism.
The development of molecular sensors based on the host-guest chemistry of this compound would require the demonstration of selective binding to a target analyte, coupled with a discernible spectroscopic response. While the broader class of quinoline derivatives has been successfully employed in the design of sensors for metal ions and other small molecules, specific examples of sensors derived directly from this compound are not prominent in the scientific literature.
Applications in Separation Science and Chemical Biology
The principles of supramolecular and host-guest chemistry are also applied in separation science and chemical biology. For instance, host molecules can be immobilized on solid supports to create stationary phases for chromatography, enabling the separation of guests based on their binding affinity. In chemical biology, quinoline derivatives have been used as probes and imaging agents.
The application of this compound in these areas would depend on its specific binding properties and biological activity. Currently, there is a lack of specific published research detailing the use of this compound in separation science or as a tool in chemical biology.
Future Research Directions and Outlook
Emerging Synthetic Methodologies and Technologies
The synthesis of quinoline (B57606) derivatives has moved beyond traditional methods, embracing greener and more efficient strategies. nih.gov Future research will likely focus on refining these modern techniques for the asymmetric synthesis of chiral alcohols like 1-(Quinolin-2-yl)ethanol.
Key emerging areas include:
Photoredox Catalysis : Visible-light-induced reactions represent a sustainable and powerful tool for organic synthesis. youtube.com Future methodologies may involve the development of novel photocatalytic systems for the enantioselective addition of functional groups to the quinoline core or its precursors, providing direct routes to chiral alcohols under mild conditions. youtube.com
C-H Bond Activation : Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. youtube.com Advancements in transition-metal catalysis (e.g., using rhodium, ruthenium, or cobalt) will likely enable the direct and selective introduction of the hydroxyethyl group onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. youtube.com
Flow Chemistry : Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch reactions. rsc.org Integrating emerging catalytic methods with flow reactors will be a key direction for the efficient and on-demand production of this compound.
Microwave-Assisted Synthesis : This technology can dramatically reduce reaction times and improve yields. nih.gov Future work may focus on developing microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound, particularly in combination with solid-supported or reusable catalysts. youtube.com
Biocatalysis : The use of enzymes (biocatalysts) offers unparalleled selectivity, often under environmentally benign aqueous conditions. The development of engineered enzymes for the asymmetric reduction of a corresponding ketone precursor (2-acetylquinoline) could provide a highly efficient and green route to enantiomerically pure this compound.
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The adoption of Process Analytical Technology (PAT), a framework for designing and controlling manufacturing through timely measurements, will be pivotal. mt.com Future research will increasingly employ in-situ spectroscopic methods for the real-time analysis of reactions producing this compound.
| Technique | Application in Real-time Analysis | Potential Insights |
| In-situ FTIR & Raman Spectroscopy | Monitoring concentrations of reactants, intermediates, and products directly in the reaction vessel or flow reactor. acs.orgacs.org | Provides real-time kinetic data, detects reaction endpoints, identifies transient intermediates, and ensures process stability. americanpharmaceuticalreview.com |
| In-situ NMR Spectroscopy | Elucidating reaction mechanisms and identifying the structure of active catalytic species and intermediates under actual reaction conditions. nih.gov | Offers detailed mechanistic understanding of catalytic cycles, helps identify catalyst deactivation pathways, and can prove shape selectivity in nanoporous catalysts. nih.gov |
| Chiroptical Spectroscopy | Real-time monitoring of enantiomeric excess during asymmetric synthesis. | Allows for rapid optimization of reaction conditions for higher stereoselectivity. |
| Chirality-Induced Spin Selectivity (CISS) | A frontier technique for monitoring changes in molecular chirality at the single-molecule level. pku.edu.cnresearchgate.net | Could provide unprecedented insight into the dynamics of chiral bond formation and symmetry-breaking events during synthesis. pku.edu.cnchemistryworld.com |
These advanced analytical tools will enable a shift from conventional end-point analysis to a more dynamic, data-driven approach to synthesis, ensuring higher quality and reproducibility. nih.gov
Integration of Computational Approaches for Predictive Design
Computational chemistry is no longer just a tool for rationalizing experimental results but is becoming a predictive powerhouse for designing new catalysts, ligands, and reaction pathways. mt.com For this compound and its derivatives, computational approaches will accelerate discovery and optimization.
Future directions include:
Catalyst and Ligand Design : Using Density Functional Theory (DFT) and other quantum chemical methods to model transition states and reaction pathways. mt.com This allows for the in silico screening and design of new chiral ligands and catalysts with enhanced activity and enantioselectivity for the synthesis of this compound.
Quantitative Structure-Activity Relationship (QSAR) : Developing 3D-QSAR models to correlate the structural features of quinoline-based compounds with their biological activity. acs.orgtechnologygateway.ie This can guide the design of new derivatives of this compound as potential therapeutic agents. technologygateway.ie
Molecular Dynamics (MD) Simulations : Simulating the interaction of quinoline derivatives with biological targets, such as enzymes or receptors. researchgate.net This provides insights into binding modes and stability, aiding in the rational design of new drugs. acs.org
Machine Learning and AI : Employing artificial intelligence to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, significantly reducing the experimental effort required for discovery.
Exploration of Novel Catalytic Systems
The development of new catalysts is central to advancing the synthesis of complex molecules. For a chiral molecule like this compound, the focus will be on novel systems that offer higher efficiency, selectivity, and sustainability.
| Catalyst Type | Future Exploration Focus | Potential Advantages |
| Nanocatalysts | Designing well-defined nanoparticles (e.g., iron, copper, gold) as recyclable heterogeneous catalysts. youtube.comspectroscopyonline.com | High surface area, enhanced reactivity, ease of separation and recyclability, contributing to greener processes. youtube.com |
| Organocatalysts | Developing new small organic molecules that can catalyze asymmetric reactions, avoiding the use of potentially toxic or expensive metals. | Metal-free, often less sensitive to air and moisture, and provides a complementary approach to metal catalysis. nih.gov |
| Dual Catalysis Systems | Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) in a single pot to enable novel transformations not possible with a single catalyst. | Access to new reaction pathways, ability to construct complex molecules in a single step with high efficiency. |
| Single-Atom Catalysts | Utilizing isolated metal atoms supported on a solid matrix to maximize atom efficiency and catalytic activity. | Ultimate atom economy, unique reactivity and selectivity profiles compared to nanoparticle counterparts. |
| Metal-Organic Frameworks (MOFs) | Using MOFs as scaffolds for catalytically active sites, leveraging the porous structure for size- and shape-selective catalysis. spectroscopyonline.com | High tunability of structure and active sites, potential for multifunctional catalysis. |
The ultimate goal is to develop catalytic systems that can produce enantiomerically pure this compound in a cost-effective, scalable, and environmentally friendly manner. youtube.com
Interdisciplinary Research at the Interface of Chemistry, Materials, and Mechanistic Biology
The versatile quinoline scaffold ensures that its derivatives, including this compound, will be central to interdisciplinary research. chemcatbio.org Future progress will be driven by the convergence of different scientific fields.
Chemistry and Mechanistic Biology : Synthesizing novel derivatives of this compound and using them as chemical probes to study biological processes. For example, understanding how specific quinoline-based inhibitors interact with their target enzymes (like NLRP3 inflammasomes) at a molecular level can guide the development of more potent and selective drugs for inflammatory diseases. rsc.org
Chemistry and Materials Science : Incorporating the this compound motif into larger molecular architectures to create new functional materials. Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. pku.edu.cn Future research could explore their use in developing new sensors, smart materials, or photovoltaic devices.
Catalysis and Pharmaceutical Science : Developing more efficient catalytic methods to synthesize libraries of quinoline derivatives for high-throughput screening against a wide range of diseases, including malaria, cancer, and various infections. americanpharmaceuticalreview.com This synergy accelerates the drug discovery pipeline, from lead identification to process development. chemcatbio.org
This collaborative approach ensures that fundamental discoveries in synthesis and catalysis are translated into practical applications that address significant challenges in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Quinolin-2-yl)ethanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalization of quinoline derivatives. For example, coupling quinoline-2-carbaldehyde with reducing agents (e.g., sodium borohydride) or using Grignard reagents to introduce the ethanol moiety. Catalysts like Lewis acids (e.g., BF₃·Et₂O) or acidic conditions (H₂SO₄) can enhance reaction efficiency. Optimization includes varying solvents (ethanol, THF), temperature (60–100°C), and purification via column chromatography. Monitoring reaction progress with TLC and confirming purity via NMR is critical .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, quinoline protons appear as distinct aromatic signals (δ 7.5–9.0 ppm), while the ethanol moiety shows -OH (~1–5 ppm) and CH₂ resonances .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Use SHELX or ORTEP for structure refinement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can the solubility and stability of this compound be evaluated in different solvents?
- Methodological Answer : Perform solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled temperatures. Use UV-Vis spectroscopy to monitor stability over time. For quantitative analysis, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. Software like Gaussian or ORCA can simulate interactions with biological targets (e.g., enzyme active sites). Validate computational results with experimental UV-Vis or cyclic voltammetry data .
Q. What strategies resolve discrepancies in reported biological activities of quinoline-derived ethanol compounds?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds.
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis.
- Orthogonal Assays : Combine enzymatic inhibition studies with molecular docking to confirm mechanisms .
Q. In crystallographic studies, how do hydrogen-bonding patterns influence molecular packing and stability?
- Methodological Answer : Analyze X-ray diffraction data (e.g., using SHELXL) to identify intermolecular H-bonds (O-H···N, C-H···O). Compare packing motifs (e.g., herringbone vs. layered) using Mercury software. Thermal stability can be assessed via DSC, correlating with crystal lattice energy .
Q. What are the challenges in functionalizing the ethanol moiety for targeted drug delivery systems?
- Methodological Answer : Protect the hydroxyl group with silyl ethers (e.g., TBSCl) during coupling reactions. Conjugate with PEG linkers or peptide vectors via Mitsunobu or Steglich esterification. Monitor regioselectivity using 2D NMR (COSY, HSQC) and optimize reaction conditions to avoid quinoline ring degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
